N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide
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Overview
Description
N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenyl, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE typically involves the condensation of 3-chlorobenzaldehyde with 4-iodo-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and iodo groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-FLUORO-2-METHYLANILINO)BUTANOHYDRAZIDE
- N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-BROMO-2-METHYLANILINO)BUTANOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-IODO-2-METHYLANILINO)BUTANOHYDRAZIDE is unique due to the presence of both iodo and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19ClIN3O |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-iodo-2-methylanilino)butanamide |
InChI |
InChI=1S/C18H19ClIN3O/c1-3-16(22-17-8-7-15(20)9-12(17)2)18(24)23-21-11-13-5-4-6-14(19)10-13/h4-11,16,22H,3H2,1-2H3,(H,23,24)/b21-11+ |
InChI Key |
MQWNGJNEDGDFCI-SRZZPIQSSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)NC2=C(C=C(C=C2)I)C |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)Cl)NC2=C(C=C(C=C2)I)C |
Origin of Product |
United States |
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